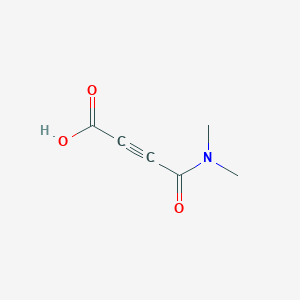

![molecular formula C17H13N3O B2990317 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile CAS No. 389066-42-6](/img/structure/B2990317.png)

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are a class of compounds that have a wide range of applications, particularly in the field of medicinal chemistry . They are known to possess various biological activities, including anticancer, antimicrobial, and antitubercular properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves a two-step synthetic protocol . The structure of the compounds is usually established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of polycyclic aromatic hydrocarbons through palladium-catalyzed oxidative annulation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, their solubility, melting point, and spectral data can provide valuable information about their properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile has been involved in various synthetic pathways for the creation of complex organic molecules. For instance, its derivatives have been synthesized for the study of their fluorescence properties, where they exhibited intense blue fluorescence with high fluorescent quantum yield, indicating potential applications in material science for optical devices (Boulebd et al., 2018). Additionally, its role in the facile synthesis of new Thieno[2,3-b]-Thiophene derivatives underscores its utility in the development of organic semiconductors and conductive materials (Mabkhot et al., 2010).

Catalytic Applications

The compound and its derivatives have been recognized for their catalytic properties, particularly in transesterification and acylation reactions, which are crucial in the field of organic synthesis. These N-heterocyclic carbenes (NHCs) are efficient catalysts, facilitating reactions under mild conditions and offering pathways to synthesize a variety of esters (Grasa et al., 2002). This highlights the compound's significance in enhancing reaction efficiencies and selectivities in organic chemistry.

Antiferromagnetic Properties

Research into the magnetic properties of derivatives of this compound has unveiled their potential in material science, particularly in designing new antiferromagnetic materials. Studies on hydrogen-bonded systems derived from similar structures have provided insights into the role of hydrogen bonding in affecting magnetic interactions, which is pivotal for the development of molecular magnets and spintronic devices (Nagashima et al., 2004).

Metal-Organic Frameworks (MOFs)

The compound's derivatives have also been utilized in the construction of Metal-Organic Frameworks (MOFs), showcasing their versatility in forming complex structures with potential applications in gas storage, separation technologies, and catalysis. These MOFs exhibit unique structural characteristics and functionalities, emphasizing the compound's role in advancing materials chemistry and engineering (Li et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their interactions with various targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects would depend on the exact nature of the derivative and its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16(21)13(10-18)17-19-14-4-2-3-5-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKABGNDGDCMSV-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

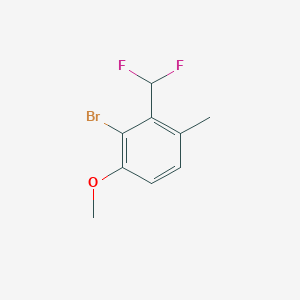

![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)

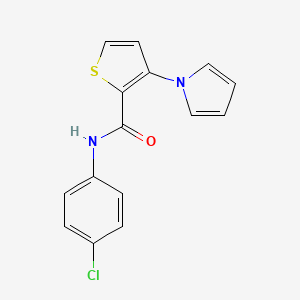

![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)

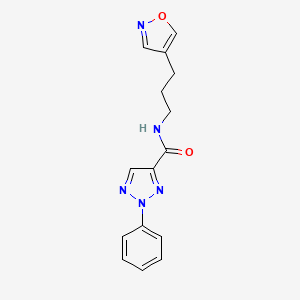

methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)

![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)

![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)

![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)

![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)